molecular formula C11H17NO5S B12192479 N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide

N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide

Cat. No.: B12192479
M. Wt: 275.32 g/mol
InChI Key: LNIBIRFPITVVQK-UHFFFAOYSA-N
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Description

N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide: is an organic compound that features a sulfonamide group attached to a benzene ring substituted with two methoxy groups and a hydroxypropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide typically involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 3-aminopropanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxypropyl group can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: N-(3-carboxypropyl)-2,5-dimethoxybenzenesulfonamide.

    Reduction: N-(3-hydroxypropyl)-2,5-dimethoxybenzeneamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as an enzyme inhibitor.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including anti-inflammatory and antimicrobial properties.

Industry:

  • Utilized in the development of novel materials with specific properties.
  • Employed in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropyl group can form hydrogen bonds with active sites, while the sulfonamide group can interact with amino acid residues through electrostatic interactions. These interactions can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects.

Comparison with Similar Compounds

  • N-(3-hydroxypropyl)-2,5-dimethoxybenzamide
  • N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonate
  • N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonyl chloride

Uniqueness: N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide is unique due to the presence of both a hydroxypropyl chain and a sulfonamide group, which confer specific chemical and biological properties

Properties

Molecular Formula

C11H17NO5S

Molecular Weight

275.32 g/mol

IUPAC Name

N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide

InChI

InChI=1S/C11H17NO5S/c1-16-9-4-5-10(17-2)11(8-9)18(14,15)12-6-3-7-13/h4-5,8,12-13H,3,6-7H2,1-2H3

InChI Key

LNIBIRFPITVVQK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCCO

Origin of Product

United States

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